molecular formula C14H16N2O3S B2684451 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile CAS No. 1788675-74-0

3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile

Cat. No.: B2684451
CAS No.: 1788675-74-0
M. Wt: 292.35
InChI Key: UYRXMKBWNXUFJH-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.35. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

  • Cyclization Reactions and Synthesis of Heterocycles : Compounds similar to 3-(4-(Methylsulfonyl)piperidine-1-carbonyl)benzonitrile have been utilized in the synthesis of piperidines and other heterocyclic compounds. For instance, the sulfoxide thermolysis in β-amino-α-sulfinyl esters, a reaction relevant to synthesizing sulfonyl-containing piperidine derivatives, demonstrates the importance of solvent on regioselectivity, indicating potential routes for synthesizing related compounds (Bänziger, Markus et al., 2002).

Pharmacological Applications

  • Antimicrobial Activity : Piperidine derivatives, especially those substituted with sulfonyl groups, have shown promising antimicrobial activities. A study synthesizing 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, suggesting that similar structures could have analogous applications (Vinaya, K. et al., 2009).

  • Enzyme Inhibition : Some sulfonyl and piperidine-containing compounds have been evaluated for their enzyme inhibitory activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in treating diseases like Alzheimer's. For example, synthesized sulfonyl hydrazones with piperidine derivatives showed varying degrees of enzyme inhibition, underlining the potential for developing therapeutic agents from compounds with similar moieties (Karaman, Nurcan et al., 2016).

Material Science Applications

  • Membrane-bound Phospholipase A2 Inhibitors : Novel series of sulfonyl compounds, including those with piperidine motifs, have been prepared and evaluated as membrane-bound phospholipase A2 inhibitors. These compounds, particularly N-(phenylalkyl)piperidine derivatives, demonstrated potent inhibitory effects and potential applications in treating conditions like myocardial infarction (Oinuma, H. et al., 1991).

Properties

IUPAC Name

3-(4-methylsulfonylpiperidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-20(18,19)13-5-7-16(8-6-13)14(17)12-4-2-3-11(9-12)10-15/h2-4,9,13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRXMKBWNXUFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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